1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
CAS No.: 1091-86-7
Cat. No.: VC8205545
Molecular Formula: C12H8N4O4S
Molecular Weight: 304.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091-86-7 |
|---|---|
| Molecular Formula | C12H8N4O4S |
| Molecular Weight | 304.28 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)sulfonylbenzotriazole |
| Standard InChI | InChI=1S/C12H8N4O4S/c17-16(18)9-4-3-5-10(8-9)21(19,20)15-12-7-2-1-6-11(12)13-14-15/h1-8H |
| Standard InChI Key | AJHZEBCUZCDBLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The compound features a benzo[d] triazole scaffold fused with a benzene ring and linked to a 3-nitrophenylsulfonyl group. Key structural attributes include:
Structural Features
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Benzo[d] triazole Core: A bicyclic system with three nitrogen atoms, contributing to aromatic stability and hydrogen-bonding capacity .
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3-Nitrophenylsulfonyl Group: Enhances electrophilicity and potential for intermolecular interactions (e.g., π-stacking, dipole-dipole) .
Spectroscopic Data
While direct NMR/IR data for this compound is unavailable, analogs provide reference points:
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1H NMR: Expected signals near δ 8.5–9.0 ppm (aromatic protons adjacent to nitro groups) and δ 7.5–8.2 ppm (benzo-triazole protons) .
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13C NMR: Sulfonyl carbons appear at δ ~120–130 ppm, nitro groups at δ ~150 ppm .
Synthesis and Reactivity
Synthetic Routes
The compound is likely synthesized via nucleophilic substitution or coupling reactions:
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Step 1: Synthesis of 1H-benzo[d][1,2,] triazole through cyclization of o-phenylenediamine with nitrous acid .
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Step 2: Sulfonation using 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) :
This method aligns with protocols for analogous sulfonamide derivatives .
Key Reactivity
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Electrophilic Substitution: The nitro group directs further substitutions to meta positions .
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Reduction Potential: The nitro group can be reduced to an amine, enabling downstream functionalization .
Physicochemical Properties
Industrial and Material Science Applications
Corrosion Inhibition
Benzotriazoles are widely used as copper corrosion inhibitors. The sulfonyl group may improve adhesion to metal surfaces .
Polymer Stabilization
The nitro group enhances UV absorption, making the compound a candidate for photostabilizers in plastics .
Future Perspectives
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Biological Screening: Prioritize in vitro assays for antimicrobial, anticancer, and anti-inflammatory activity.
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Structural Optimization: Introduce fluorinated or alkylated side chains to modulate bioavailability .
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Green Synthesis: Explore solvent-free mechanochemical methods (e.g., ball-milling) to improve sustainability .
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